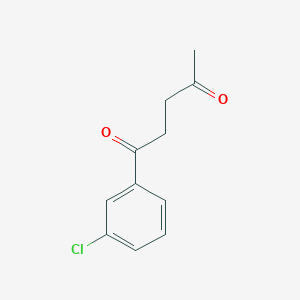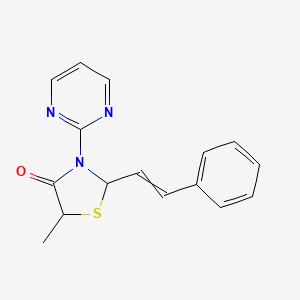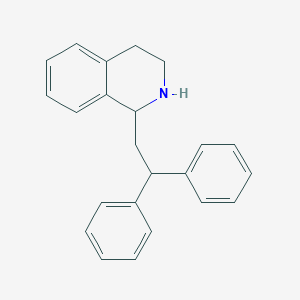![molecular formula C15H13BrN2O2S B12526581 Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- CAS No. 651707-04-9](/img/structure/B12526581.png)
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group, a thioxomethyl group, and a methoxy group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioxomethyl group into a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the thioxomethyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide structure.
科学的研究の応用
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- involves its interaction with specific molecular targets and pathways. The bromophenyl group and the thioxomethyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-Amino-N-(3-bromophenyl)benzamide
- 2-Amino-N-(4-chlorophenyl)benzamide
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Amino-N-(2,6-dichlorophenyl)benzamide
Uniqueness
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other benzamide derivatives that may lack this functional group.
特性
CAS番号 |
651707-04-9 |
|---|---|
分子式 |
C15H13BrN2O2S |
分子量 |
365.2 g/mol |
IUPAC名 |
N-[(2-bromophenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H13BrN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21) |
InChIキー |
JGEZEEYVAIEALY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


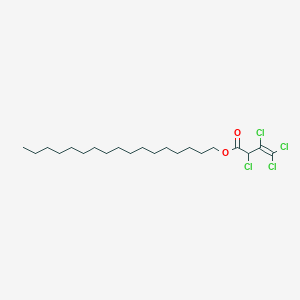
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)

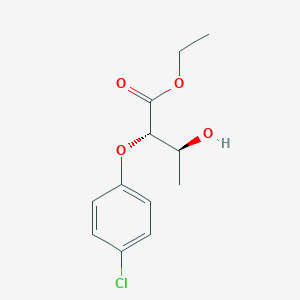
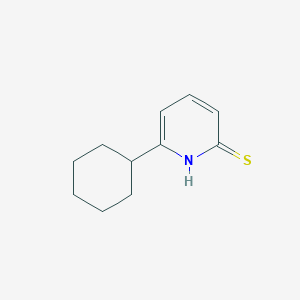
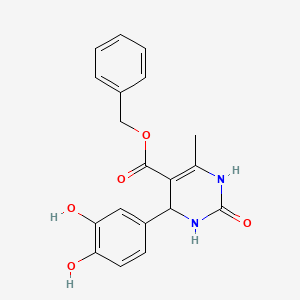
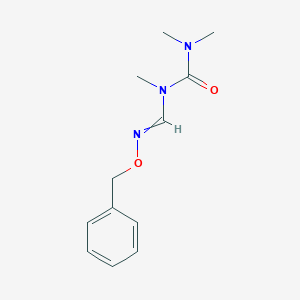
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
